N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-9H-XANTHENE-9-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-19(23-15-16-7-1-4-10-20(16)29-23)13-14-26-25(28)24-17-8-2-5-11-21(17)30-22-12-6-3-9-18(22)24/h1-12,15,19,24,27H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPZWGTYZKUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a suitable benzofuran derivative reacts with a Grignard reagent followed by hydrolysis.
Formation of Xanthene Moiety: The xanthene structure can be synthesized through a Friedel-Crafts alkylation reaction involving phthalic anhydride and resorcinol.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups in the xanthene moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents like NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its xanthene moiety.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-9H-xanthene-9-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties are best contextualized against its predecessors and structural analogs, particularly quin2 and other xanthene-based indicators. Below is a detailed analysis:
Key Parameters for Comparison
| Parameter | N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-9H-xanthene-9-carboxamide | quin2 (Predecessor) |
|---|---|---|
| Fluorescence Brightness | Up to 30-fold brighter | Baseline (1x) |
| Excitation Wavelength | ~340–380 nm (longer wavelengths) | ~330–350 nm |
| Ca²⁺ Binding Affinity (Kd) | Slightly lower (~100–200 nM) | Higher (~60–100 nM) |
| Selectivity for Ca²⁺ vs. Mg²⁺/Mn²⁺ | >100-fold selectivity | ~10–20-fold |
| Wavelength Shift upon Ca²⁺ Binding | Major shifts (e.g., emission λ changes) | Intensity changes only |
| Photostability | Enhanced (resists photobleaching) | Moderate |
Structural and Functional Insights
Fluorescence Intensity : The incorporation of a xanthene core and benzofuran side chain increases quantum efficiency, enabling 30-fold brighter signals than quin2. This is critical for low-light applications like single-cell imaging .
Ca²⁺ Affinity : The slightly lower Ca²⁺ affinity (~100–200 nM) allows detection of higher cytosolic Ca²⁺ concentrations without saturation, making it suitable for tracking rapid Ca²⁺ dynamics in excitable cells .
Spectral Properties : Unlike quin2, which relies on intensity changes, this compound exhibits wavelength shifts (e.g., emission peaks moving from 480 nm to 520 nm upon Ca²⁺ binding), enabling ratiometric measurements that minimize artifacts from dye concentration or cell thickness .
Selectivity : Improved discrimination against Mg²⁺ and Mn²⁺ (>100-fold) reduces interference from competing divalent cations, a common issue with quin2 .
Limitations and Trade-offs
- While the compound excels in brightness and selectivity, its lower Ca²⁺ affinity may limit utility in low-Ca²⁺ environments (e.g., resting cytosolic levels).
- The longer excitation wavelengths (~340–380 nm) require UV-compatible microscopy setups, which may increase equipment costs compared to visible-light probes.
Biological Activity
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-9H-xanthene-9-carboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its biological significance. Benzofuran derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biological Activities
1. Antimicrobial Activity
Benzofuran derivatives have shown significant antibacterial effects. A study indicated that derivatives similar to this compound possess the ability to inhibit the growth of various bacteria, making them potential candidates for developing new antibacterial agents .
2. Anticancer Properties
Research has demonstrated that compounds bearing the benzofuran structure can exhibit potent anticancer activity. For instance, a related benzofuran compound was tested against several cancer cell lines, showing inhibition rates ranging from 40% to over 80% depending on the type of cancer. This suggests that this compound may also have similar effects.
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have been highlighted in multiple studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the interaction of the benzofuran moiety with specific biological targets plays a crucial role in mediating these effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, researchers synthesized several benzofuran derivatives and tested them against different cancer cell lines. The results indicated that certain modifications to the benzofuran structure enhanced anticancer efficacy significantly. For example, one derivative achieved an inhibition rate of 80% against non-small cell lung cancer cells at a concentration of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
